molecular formula C18H21N3O2 B5943037 [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone

Cat. No.: B5943037
M. Wt: 311.4 g/mol
InChI Key: DCRLQGNZWPEHQH-LSDHHAIUSA-N
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Description

[(1R,6S)-9-methyl-3,9-diazabicyclo[421]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone is a complex organic compound characterized by its unique bicyclic structure and the presence of an oxazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone typically involves multiple steps, starting from readily available precursors. The key steps include the formation of the bicyclic nonane structure and the introduction of the oxazole ring. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that ensure cost-effectiveness and environmental sustainability. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions, including temperature, pressure, and solvent choice, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines.

Scientific Research Applications

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent.

    Industry: The compound is used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

  • [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-4-one]
  • [(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]non-3-yl]-(5-methyl-2-pyrazinyl)methanone

Uniqueness

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone stands out due to its unique combination of a bicyclic nonane structure and an oxazole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

[(1R,6S)-9-methyl-3,9-diazabicyclo[4.2.1]nonan-3-yl]-(5-phenyl-1,2-oxazol-3-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-20-14-7-8-15(20)12-21(10-9-14)18(22)16-11-17(23-19-16)13-5-3-2-4-6-13/h2-6,11,14-15H,7-10,12H2,1H3/t14-,15+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DCRLQGNZWPEHQH-LSDHHAIUSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2CCC1CN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1[C@H]2CC[C@@H]1CN(CC2)C(=O)C3=NOC(=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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